2-{[(3-Chloro-4-methylphenyl)amino]methyl}phenol
CAS No.: 84474-01-1
Cat. No.: VC4735272
Molecular Formula: C14H14ClNO
Molecular Weight: 247.72
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 84474-01-1 |
|---|---|
| Molecular Formula | C14H14ClNO |
| Molecular Weight | 247.72 |
| IUPAC Name | 2-[(3-chloro-4-methylanilino)methyl]phenol |
| Standard InChI | InChI=1S/C14H14ClNO/c1-10-6-7-12(8-13(10)15)16-9-11-4-2-3-5-14(11)17/h2-8,16-17H,9H2,1H3 |
| Standard InChI Key | AREQQHVZFWNKCK-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)NCC2=CC=CC=C2O)Cl |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Synonyms
The compound is systematically named 2-{[(3-chloro-4-methylphenyl)amino]methyl}phenol under IUPAC guidelines, reflecting its substitution pattern: a phenol group at position 2, linked via a methylene bridge to an amino group attached to a 3-chloro-4-methylphenyl ring . Common synonyms include AKOS000225780, BS-10766, and CS-0358246, which are frequently used in commercial catalogs and research contexts .
Molecular Formula and Structural Analysis
The molecular formula corresponds to a molar mass of 247.72 g/mol . The structure comprises two aromatic rings:
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Ring A: A phenol group () with a hydroxyphenyl moiety.
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Ring B: A 3-chloro-4-methyl-substituted aniline group (), connected to Ring A via a methylene bridge () .
The spatial arrangement facilitates intramolecular hydrogen bonding between the phenolic hydroxyl and the anilino nitrogen, potentially influencing solubility and reactivity .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 247.72 g/mol | |
| Topological Polar Surface Area | 32.26 Ų | |
| LogP (Octanol-Water) | 3.97 |
Synthesis and Manufacturing
Purification and Characterization
Post-synthesis purification typically involves recrystallization from ethanol or chromatography. Structural confirmation relies on:
Physicochemical Properties
Thermal Stability
The compound’s predicted boiling point (403.3 \pm 35.0 \, ^\circ\text{C}) and lack of reported melting point data suggest decomposition before melting under standard conditions .
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